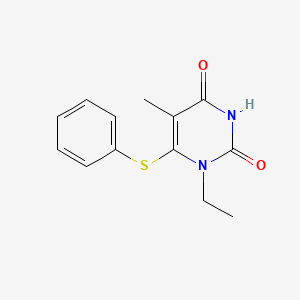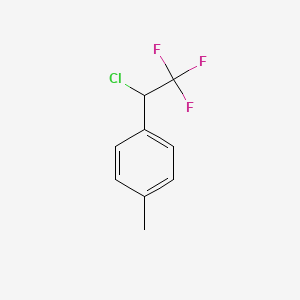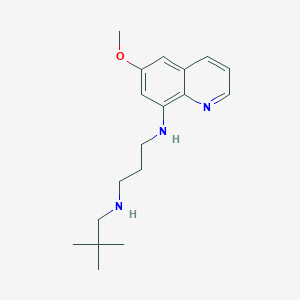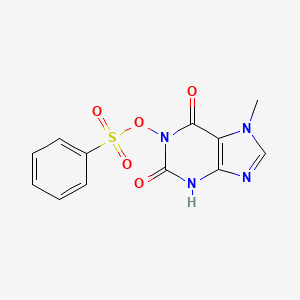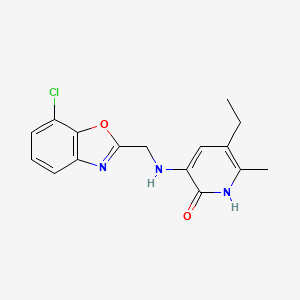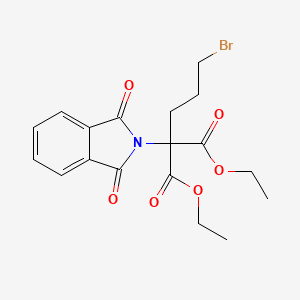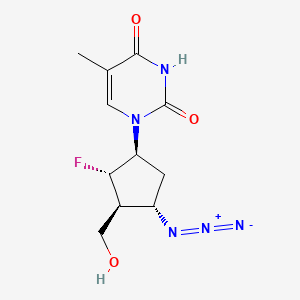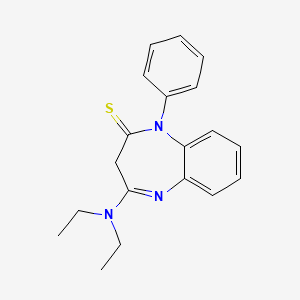
4-(Diethylamino)-1-phenyl-1,3-dihydro-2H-1,5-benzodiazepine-2-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Diethylamino)-1-phenyl-1,3-dihydro-2H-1,5-benzodiazepine-2-thione is a chemical compound belonging to the benzodiazepine family. This compound is characterized by its unique structure, which includes a diethylamino group, a phenyl ring, and a thione moiety. Benzodiazepines are well-known for their diverse pharmacological properties, including sedative, anxiolytic, and muscle relaxant effects. the specific properties and applications of this compound make it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylamino)-1-phenyl-1,3-dihydro-2H-1,5-benzodiazepine-2-thione typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzophenone with diethylamine, followed by cyclization and thionation. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
化学反应分析
Types of Reactions
4-(Diethylamino)-1-phenyl-1,3-dihydro-2H-1,5-benzodiazepine-2-thione undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thione group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the diethylamino group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines or thiols are used under various conditions.
Major Products
科学研究应用
4-(Diethylamino)-1-phenyl-1,3-dihydro-2H-1,5-benzodiazepine-2-thione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological effects, particularly in the development of new anxiolytic and sedative drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-(Diethylamino)-1-phenyl-1,3-dihydro-2H-1,5-benzodiazepine-2-thione involves its interaction with specific molecular targets and pathways. The compound is believed to bind to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA in the central nervous system. This leads to sedative and anxiolytic effects. Additionally, the thione group may interact with various enzymes and proteins, contributing to its biological activities.
相似化合物的比较
Similar Compounds
- 4-(Diethylamino)salicylaldehyde
- 4-(Diethylamino)phenyl-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine
- 4-(Diethylamino)pyridine
Uniqueness
4-(Diethylamino)-1-phenyl-1,3-dihydro-2H-1,5-benzodiazepine-2-thione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Unlike other benzodiazepines, the presence of the thione group allows for additional interactions with biological targets, potentially leading to novel therapeutic applications.
属性
CAS 编号 |
77615-71-5 |
|---|---|
分子式 |
C19H21N3S |
分子量 |
323.5 g/mol |
IUPAC 名称 |
4-(diethylamino)-1-phenyl-3H-1,5-benzodiazepine-2-thione |
InChI |
InChI=1S/C19H21N3S/c1-3-21(4-2)18-14-19(23)22(15-10-6-5-7-11-15)17-13-9-8-12-16(17)20-18/h5-13H,3-4,14H2,1-2H3 |
InChI 键 |
NLUOYPTZJQQODV-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=NC2=CC=CC=C2N(C(=S)C1)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


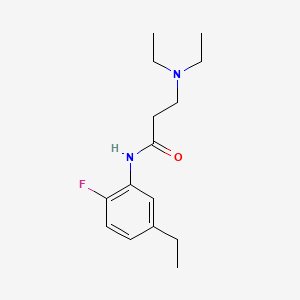
![8-Amino-2-benzyl-7-chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-one](/img/structure/B12799869.png)
![5,9,9-trimethyl-8-oxa-5,11-diazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),12,14,16-tetraene](/img/structure/B12799891.png)
![6-amino-12-hydroxy-13-(hydroxymethyl)-14-oxa-10-thia-1,3,5-triazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8-tetraene-8-carboxamide](/img/structure/B12799902.png)
